alpha-Tocopherolquinone
Overview
Description
Alpha-Tocopherolquinone is an antioxidant that can inhibit lipid peroxidation and reduce cell division in both the glioma cell clone and fetal brain cells . It also inhibits β-amyloid aggregation and cytotoxicity .
Synthesis Analysis
The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Molecular Structure Analysis
The empirical formula of this compound is C29H50O3, and its molecular weight is 446.71 .
Chemical Reactions Analysis
This compound is the oxidation product of alpha-tocopherol. A sensitive HPLC procedure with postcolumn reduction and electrochemical detection has been developed for the analysis of vitamin E and its oxidation products, including this compound .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It is soluble in DMSO to the extent of 90 mg/mL (ultrasonic) .
Scientific Research Applications
Antioxidant Reactions in Biological Systems
Alpha-Tocopherol (vitamin E) and its oxidation products, including alpha-tocopherolquinone, play crucial roles as antioxidants in biological systems. Alpha-tocopherol acts as a lipophilic-free radical scavenger primarily localized in biomembranes, protecting cells from oxidative damage. This compound, one of the oxidation products, has been studied for its participation in antioxidant reactions within mitochondrial membranes, such as inhibiting lipid peroxidation and protecting mitochondrial respiration by scavenging peroxyl radicals generated during oxidative stress (Ham & Liebler, 1995). Similarly, this compound's presence in erythrocyte membranes and its relation to redox dynamics, as well as its potential role in aging mechanisms related to oxidative stress, have been topics of research (Yanagawa et al., 1999).
Role in Microbial Metabolism
The occurrence of this compound and its reduced form, alpha-tocopherolquinol, in various strains of microorganisms, including bacteria, yeasts, and even some from the kingdom of Archaebacteria, highlights the ubiquity and potential metabolic importance of these compounds. Despite their wide presence, no specific metabolic function has been ascribed to these compounds other than their role as a cofactor in the biohydrogenation of unsaturated fatty acids, which is a capability limited to a few organisms (Hughes & Tove, 1982).
Interaction with Cellular Components
This compound's interactions with cellular components, such as binding to glutathione-S-transferase in the liver cytosol, reveal its potential pathways in cellular metabolism and detoxification processes. This binding may facilitate the transport of this compound to sites where it can be metabolized or excreted, thus playing a role in cellular protective mechanisms (Arita et al., 1998).
Involvement in Antioxidant Regeneration
This compound can be reduced back to its antioxidant-active form, alpha-tocopherolhydroquinone, by enzymes like human NAD(P)H:quinone oxidoreductase. This reduction and the subsequent antioxidant activity of alpha-tocopherolhydroquinone highlight a cyclic mechanism where this compound not only acts as an antioxidant but can also be regenerated to continue its protective role against oxidative stress in biological membranes (Siegel et al., 1997).
Mechanism of Action
Target of Action
Alpha-Tocopherolquinone (TQ) primarily targets the Androgen Receptor (AR) in androgen-responsive prostate cancer cells . It also targets Protein-tyrosine phosphatase 1B (PTP1B) . These targets play a crucial role in regulating cell growth and androgenic activity .
Mode of Action
TQ interacts with its targets in a unique way. It inhibits the androgen-induced activation of an androgen-responsive reporter and inhibits the release of prostate-specific antigen from LNCaP cells .
Biochemical Pathways
TQ affects several biochemical pathways. Its biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . TQ also induces cellular signaling pathways within biological membranes .
Pharmacokinetics
The pharmacokinetics of TQ were studied in a single-blind, adaptive design study following a single daily oral dose of TQ . .
Result of Action
TQ has distinct molecular and cellular effects. It potently inhibits the growth of androgen-responsive prostate cancer cell lines . It also enhances the intestinal tight junction barrier by increasing barrier-forming claudin-3 (CLDN3) and reducing channel-forming CLDN2 .
Action Environment
The action of TQ is influenced by environmental factors. It can maintain the integrity and fluidity of photosynthesizing membranes and neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations .
Safety and Hazards
properties
IUPAC Name |
2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDFSLWFKLJDQ-IEOSBIPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009892 | |
Record name | Tocopherylquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7559-04-8 | |
Record name | Tocopherol quinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocopherylquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocopherylquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocopherylquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.